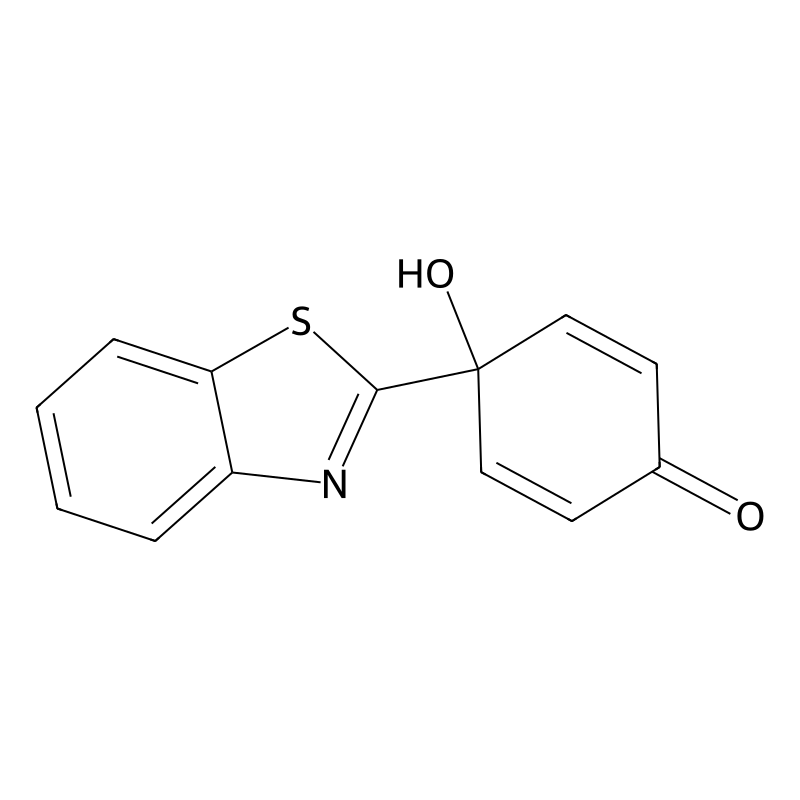4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one
Catalog No.
S539913
CAS No.
485842-97-5
M.F
C13H9NO2S
M. Wt
243.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
485842-97-5
Product Name
4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one
IUPAC Name
4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one
Molecular Formula
C13H9NO2S
Molecular Weight
243.28 g/mol
InChI
InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H
InChI Key
SDYBYKXWYDVVKP-UHFFFAOYSA-N
SMILES
C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O
Solubility
Soluble in DMSO
Synonyms
PMX 464, PMX-464, PMX464
Canonical SMILES
C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O
Description
The exact mass of the compound 4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one is 243.0354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
2
Exact Mass
243.0354
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
YJX11V636Q
Wikipedia
Aw-464
Dates
Modify: 2023-08-15
1: Yao K, Wu W, Wang K, Ni S, Ye P, Yu Y, Ye J, Sun L. Electromagnetic noise inhibits radiofrequency radiation-induced DNA damage and reactive oxygen species increase in human lens epithelial cells. Mol Vis. 2008 May 19;14:964-9. PubMed PMID: 18509546; PubMed Central PMCID: PMC2391079.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








